

Quantum Chemical Calculations for 2,4-Diethyloxazole: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Diethyloxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of **2,4-Diethyloxazole**. In the absence of specific published experimental and computational data for this molecule, this document serves as a detailed framework, outlining the established theoretical protocols and presenting expected data based on calculations for analogous oxazole derivatives. This guide is intended to equip researchers with the foundational knowledge to conduct and interpret their own computational studies on **2,4-Diethyloxazole** and similar heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction to Quantum Chemical Calculations in Drug Discovery

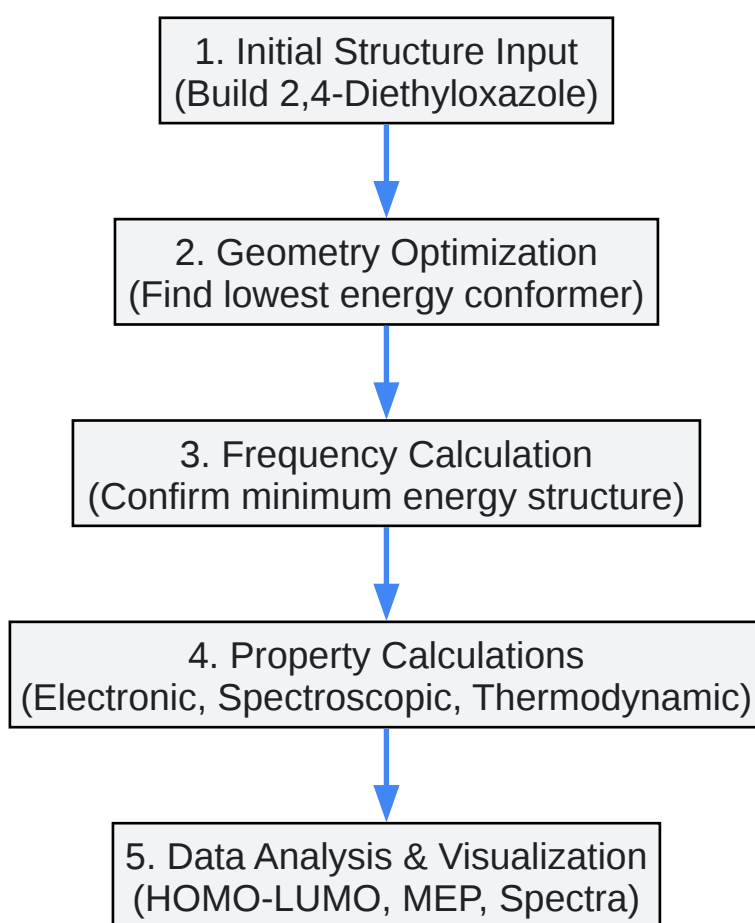
Quantum chemical calculations have become an indispensable tool in modern drug discovery and development.^{[1][2]} By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of molecular properties from first principles, without the need for empirical data. For a molecule like **2,4-Diethyloxazole**, this approach can yield critical insights into its geometry, stability, reactivity, and potential interactions with biological targets.^[1] Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to model electronic structures, binding affinities, and reaction mechanisms, thereby guiding the design and optimization of novel therapeutic agents.^[3]

Methodologies for Quantum Chemical Calculations

A typical computational study on an organic molecule like **2,4-Diethyloxazole** involves a systematic workflow. The process begins with constructing the initial molecular structure and proceeds through optimization and property calculations using a chosen level of theory.

Computational Workflow

The general procedure for performing quantum chemical calculations is outlined below. This workflow ensures that the calculated properties correspond to a stable, realistic molecular conformation.



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Figure 1: General workflow for quantum chemical calculations.

Experimental Protocols: A Theoretical Approach

The core of this guide focuses on the in silico experimental protocol for quantum chemical calculations.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or PySCF.[4]

Level of Theory:

- Method: Density Functional Theory (DFT) is a popular and reliable method for systems of this size, offering a good balance between accuracy and computational cost.[5][6] The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules.[7] The Hartree-Fock (HF) method, while more approximate as it neglects electron correlation, can also be used as a starting point.[8][9]
- Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. This set is flexible enough to provide accurate results for geometry, frequencies, and electronic properties. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and the "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more accurate descriptions of bonding.

Protocol Steps:

- Geometry Optimization: The initial 3D structure of **2,4-Diethyloxazole** is first optimized. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found, representing the molecule's most stable conformation.[6]
- Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
 - It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
 - It provides the harmonic vibrational frequencies, which can be used to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[1]

- **Electronic Property Calculation:** With the optimized geometry, single-point energy calculations are performed to determine various electronic properties. These include:
 - **Frontier Molecular Orbitals (HOMO/LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.^[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability.^{[11][12]}
 - **Dipole Moment:** This provides information about the overall polarity of the molecule, which is a key factor in its solubility and intermolecular interactions.
 - **Molecular Electrostatic Potential (MEP):** An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of non-covalent interactions with a receptor.
- **Thermodynamic Properties:** The frequency calculation also yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.^[7]

Data Presentation: Predicted Properties of 2,4-Diethyloxazole

The following tables summarize the expected quantitative data from a B3LYP/6-311++G(d,p) level of theory calculation for **2,4-Diethyloxazole**. These values are hypothetical but are based on typical results for similar heterocyclic compounds.

Table 1: Predicted Optimized Geometrical Parameters

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)	O1-C2	1.36
C2-N3	1.31	
N3-C4	1.40	
C4-C5	1.38	
C5-O1	1.39	
C2-C(ethyl)	1.51	
C4-C(ethyl)	1.52	
Bond Angles (°)	C5-O1-C2	105.0
O1-C2-N3	115.0	
C2-N3-C4	108.0	
N3-C4-C5	107.0	
C4-C5-O1	105.0	

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm ⁻¹)	Assignment
~3100-3150	C-H stretch (oxazole ring)
~2850-3000	C-H stretch (ethyl groups, symmetric & asymmetric)
~1600-1650	C=N stretch
~1500-1580	C=C stretch
~1450-1470	CH ₂ scissoring
~1370-1390	CH ₃ symmetric bending
~1000-1250	C-O-C stretch

Table 3: Predicted Electronic Properties

Property	Predicted Value
HOMO Energy	-6.5 eV
LUMO Energy	-0.8 eV
HOMO-LUMO Gap (ΔE)	5.7 eV
Dipole Moment	~1.5 Debye

Table 4: Predicted Thermodynamic Properties (at 298.15 K, 1 atm)

Property	Predicted Value
Zero-Point Energy (ZPVE)	~120 kcal/mol
Enthalpy (H)	Varies with Temp.
Gibbs Free Energy (G)	Varies with Temp.
Entropy (S)	Varies with Temp.

Mandatory Visualizations

Visual representations are critical for interpreting computational results. The following diagrams illustrate key concepts in the quantum chemical analysis of **2,4-Diethyloxazole**.

Frontier Molecular Orbitals

The HOMO and LUMO energy levels and their gap are fundamental to understanding a molecule's electronic behavior and reactivity.

Figure 2: Predicted HOMO-LUMO energy levels for **2,4-Diethyloxazole**.

Conclusion

This guide outlines the theoretical framework for conducting quantum chemical calculations on **2,4-Diethyloxazole**. The predicted data—spanning optimized geometry, vibrational frequencies, and electronic properties—provides a robust foundation for understanding the

molecule's intrinsic characteristics. For drug development professionals, this information is highly valuable. The HOMO-LUMO gap can inform molecular stability and reactivity, while the MEP can predict how the molecule might interact within a protein's binding pocket.^{[13][14]} Furthermore, theoretical vibrational spectra can aid in the characterization and quality control of synthesized compounds. By leveraging these computational techniques, researchers can accelerate the design-synthesize-test cycle, leading to more efficient discovery of novel drug candidates.

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